molecular formula C19H15N3O5 B5400416 6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione

6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5400416
M. Wt: 365.3 g/mol
InChI Key: KNWBIJXVMXXDKR-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione, commonly known as BNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNP is a pyrimidine derivative that has a nitro group and a vinyl group attached to it.

Mechanism of Action

The mechanism of action of BNP is not fully understood. However, it has been suggested that BNP exerts its biological activity by interacting with DNA and RNA. BNP has been shown to bind to DNA and RNA, leading to the inhibition of transcription and translation. BNP has also been found to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
BNP has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. BNP has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This effect is important in cancer therapy as it prevents the growth and spread of tumors. BNP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNP has also been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under normal laboratory conditions. BNP has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, BNP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. BNP also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on BNP. One area of research is the development of BNP-based drugs for cancer therapy. BNP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of BNP-based antiviral and antibacterial agents. BNP has shown activity against a wide range of viruses and bacteria, and further research is needed to optimize its efficacy and selectivity. Additionally, further research is needed to understand the mechanism of action of BNP and its interaction with DNA and RNA. This knowledge can help in the development of more effective BNP-based drugs and therapies.
Conclusion:
In conclusion, BNP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNP has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has several biochemical and physiological effects, including inducing apoptosis, inhibiting angiogenesis, reducing inflammation, and exhibiting antioxidant properties. BNP has advantages and limitations for lab experiments, and there are several future directions for research on BNP. Overall, BNP is a promising compound that has the potential to be developed into effective drugs and therapies for various diseases.

Synthesis Methods

The synthesis of BNP involves the reaction of 3-(benzyloxy)benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with nitric acid to obtain BNP. This method has been optimized to produce high yields of BNP with good purity.

Scientific Research Applications

BNP has been studied extensively for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. BNP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. BNP has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

5-nitro-6-[(Z)-2-(3-phenylmethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18-17(22(25)26)16(20-19(24)21-18)10-9-13-7-4-8-15(11-13)27-12-14-5-2-1-3-6-14/h1-11H,12H2,(H2,20,21,23,24)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWBIJXVMXXDKR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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